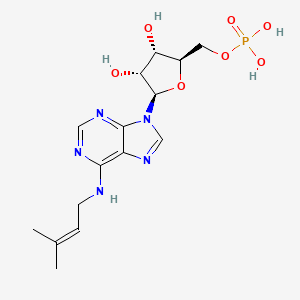

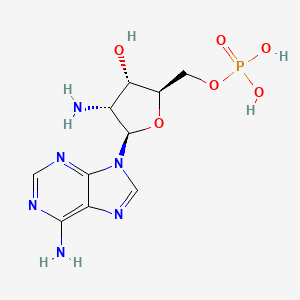

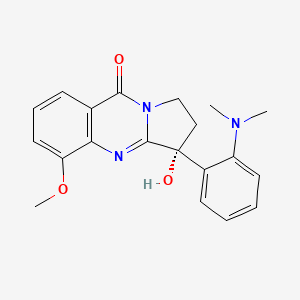

N(6)-(dimethylallyl)adenosine 5'-monophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N(6)-(dimethylallyl)adenosine 5’-monophosphate” is a derivative of adenosine monophosphate (AMP), also known as 5’-adenylic acid . AMP is a nucleotide that consists of a phosphate group, the sugar ribose, and the nucleobase adenine . It plays an important role in many cellular metabolic processes, being interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP) .

Wissenschaftliche Forschungsanwendungen

Affinity Chromatography

N(6)-(dimethylallyl)adenosine 5'-monophosphate has been utilized in the field of affinity chromatography. A study by Seela and Waldek (1975) elaborates on a method for coupling ribonucleotides to polymers through their cis-diols, using this compound as a key component. This approach can be instrumental in the purification of certain classes of enzymes by affinity chromatography (Seela & Waldek, 1975).

Enzyme Systems

In enzyme systems, the compound has shown potential. Research by Singhal, Vijayvargiya, and Ling (1970) indicates that cyclic adenosine monophosphate, a related compound, can induce enzyme activities in seminal vesicles similar to testosterone, suggesting a link to androgenic hormones (Singhal, Vijayvargiya, & Ling, 1970).

Nucleotide Conformation Studies

Olsthoorn, Doornbos, de Leeuw, and Altona (1982) investigated the influence of the 2'-hydroxyl group and 6-N-methylation on the conformation of adenine dinucleoside monophosphates, which includes this compound. Their studies provide insights into the conformational behavior of these nucleotides in solution (Olsthoorn et al., 1982).

Novel Analog Synthesis

Jenny (1993) synthesized a novel uncharged analog of adenosine 3′,5′ -monophosphate, introducing modifications to increase membrane permeability and stability against enzymatic degradation. This research contributes to the development of new nucleotide analogs with potential applications in biology and medicine (Jenny, 1993).

Binding Assays

A paper by Gilman (1970) describes a protein binding assay for adenosine 3':5'-cyclic monophosphate, a compound related to this compound. This assay is based on the competition for protein binding and offers high sensitivity and simplicity, highlighting the potential applications in studying the interactions of these nucleotides with proteins (Gilman, 1970).

Drug Design

In the realm of drug design, Colby, Vanderveen, Strickler, Markham, and Goldstein (1999) presented the crystal structure of human type II inosine monophosphate dehydrogenase, a key enzyme in nucleotide synthesis. They included analogs of adenosine monophosphate in their study, which could inform the design of new drugs targeting nucleotide metabolism (Colby et al., 1999).

Eigenschaften

CAS-Nummer |

20268-93-3 |

|---|---|

Molekularformel |

C15H22N5O7P |

Molekulargewicht |

415.34 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C15H22N5O7P/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(27-15)5-26-28(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 |

InChI-Schlüssel |

DUISZFLWBAPRBR-SDBHATRESA-N |

Isomerische SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C |

SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)C |

Kanonische SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)C |

Synonyme |

N(6)-(delta(2)-isopentenyl)adenosine 5'-monophosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212614.png)

![[(3aR,4S,6aR,8R,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1212620.png)

![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[4-methyl-2H-tetrazol-2-YL]-phenol](/img/structure/B1212627.png)